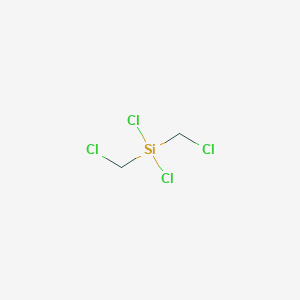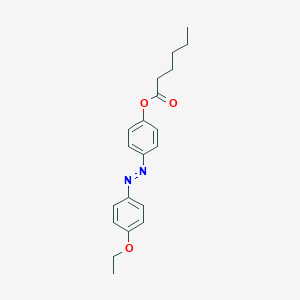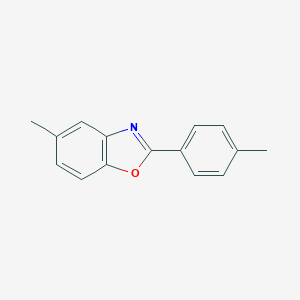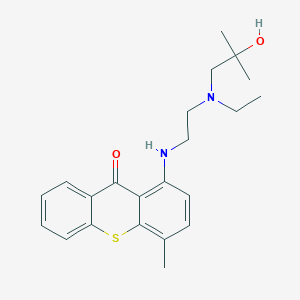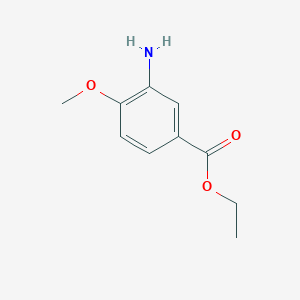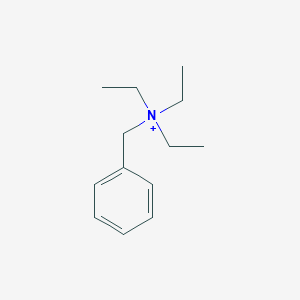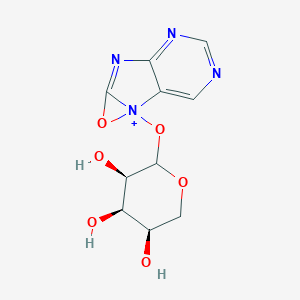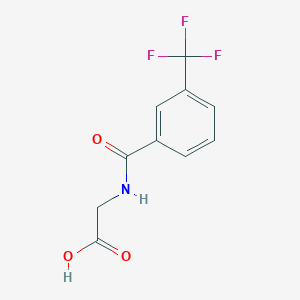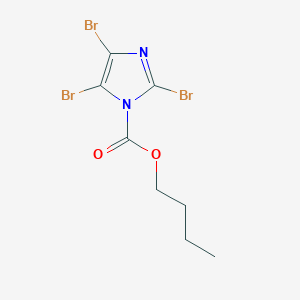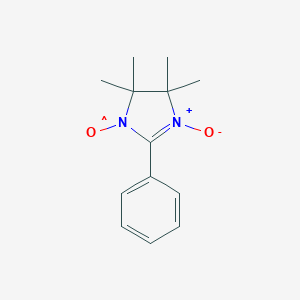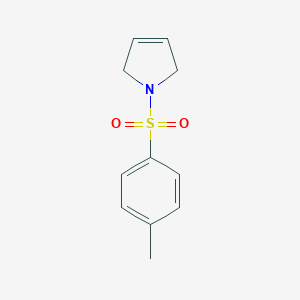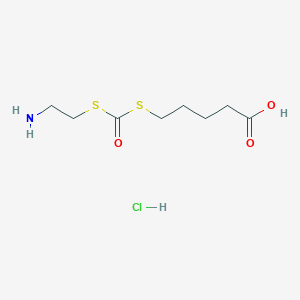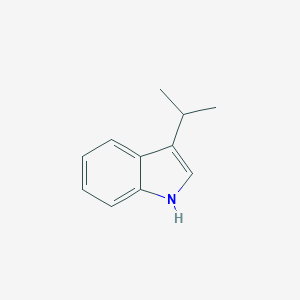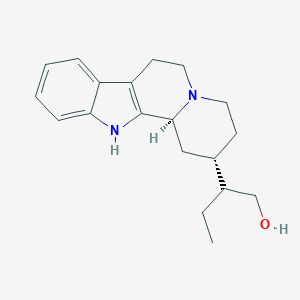
(+)-Dihydroantirhine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-Dihydroantirhine is a natural product that is found in the roots of the plant Rauvolfia serpentina. It is a complex molecule that has been studied for its potential use in various scientific research applications.
作用机制
The exact mechanism of action of (+)-Dihydroantirhine is not yet fully understood. However, studies have shown that it may work by inhibiting the growth of cancer cells and inducing apoptosis (cell death) in cancer cells.
生化和生理效应
In addition to its anti-cancer properties, (+)-Dihydroantirhine has been found to have a number of other biochemical and physiological effects. It has been shown to have anti-inflammatory properties and may be effective in the treatment of various inflammatory conditions. It has also been found to have antihypertensive properties and may be useful in the treatment of hypertension.
实验室实验的优点和局限性
One of the main advantages of (+)-Dihydroantirhine for lab experiments is its potency. It has been found to be highly effective in the treatment of cancer and other conditions. However, one of the limitations of (+)-Dihydroantirhine is its complex structure, which makes it difficult to synthesize and study.
未来方向
There are numerous future directions for research on (+)-Dihydroantirhine. One area of research is the development of more efficient synthesis methods. Another area of research is the investigation of its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential side effects.
合成方法
The synthesis of (+)-Dihydroantirhine is a complex process that involves several steps. One of the most common methods of synthesis involves the use of Rauvolfia serpentina root extract as the starting material. The extract is then subjected to a series of chemical reactions that result in the formation of (+)-Dihydroantirhine.
科学研究应用
The potential uses of (+)-Dihydroantirhine in scientific research are numerous. One of the most promising applications is in the field of cancer research. Studies have shown that (+)-Dihydroantirhine has potent anti-cancer properties and may be effective in the treatment of various types of cancer.
属性
CAS 编号 |
16049-29-9 |
|---|---|
产品名称 |
(+)-Dihydroantirhine |
分子式 |
C19H26N2O |
分子量 |
298.4 g/mol |
IUPAC 名称 |
2-[(2S,12bS)-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]butan-1-ol |
InChI |
InChI=1S/C19H26N2O/c1-2-13(12-22)14-7-9-21-10-8-16-15-5-3-4-6-17(15)20-19(16)18(21)11-14/h3-6,13-14,18,20,22H,2,7-12H2,1H3/t13?,14-,18-/m0/s1 |
InChI 键 |
AUCOPKHCXOXBJB-NOBWMKPMSA-N |
手性 SMILES |
CCC(CO)[C@H]1CCN2CCC3=C([C@@H]2C1)NC4=CC=CC=C34 |
SMILES |
CCC(CO)C1CCN2CCC3=C(C2C1)NC4=CC=CC=C34 |
规范 SMILES |
CCC(CO)C1CCN2CCC3=C(C2C1)NC4=CC=CC=C34 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



